2-(6-Methoxy-2-pyridyl)imidazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxy-2-pyridyl)imidazole-5-methanol is a heterocyclic compound with the molecular formula C10H11N3O2 This compound features both pyridine and imidazole rings, making it a versatile molecule in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-2-pyridyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-methoxy-2-pyridinecarboxaldehyde with an imidazole derivative under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or nickel can enhance the reaction efficiency. The final product is typically purified through crystallization or chromatography techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-2-pyridyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(6-Methoxy-2-pyridyl)imidazole-5-carboxylic acid.
Reduction: this compound.
Substitution: 2-(6-Amino-2-pyridyl)imidazole-5-methanol.
Scientific Research Applications
2-(6-Methoxy-2-pyridyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-2-pyridyl)imidazole-5-methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridyl)imidazole: Lacks the methoxy group, making it less reactive in certain chemical reactions.
2-(6-Methoxy-2-pyridyl)benzimidazole: Contains a benzimidazole ring instead of an imidazole ring, which can alter its biological activity.
2-(6-Methoxy-2-pyridyl)imidazole-4-methanol: Similar structure but with a different substitution pattern, affecting its reactivity and applications.
Uniqueness
The presence of both methoxy and hydroxymethyl groups allows for diverse chemical modifications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
[2-(6-methoxypyridin-2-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H11N3O2/c1-15-9-4-2-3-8(13-9)10-11-5-7(6-14)12-10/h2-5,14H,6H2,1H3,(H,11,12) |
InChI Key |
OSOPWMALTWOOAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)C2=NC=C(N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.